(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride physical and chemical properties
(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride physical and chemical properties
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. It delves into the core physicochemical properties, analytical methodologies, synthesis protocols, and key applications of this versatile pharmaceutical intermediate. The insights provided herein are grounded in established scientific principles to empower its effective utilization in the laboratory and accelerate discovery.
Core Chemical and Physical Properties
(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is a white solid that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a diphenyl ether linkage and a benzylamine moiety, makes it a valuable precursor for various bioactive molecules.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media, which is advantageous for a range of laboratory applications.[1]
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 262862-71-5 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClNO · HCl | [1] |
| Molecular Weight | 270.16 g/mol | [1] |
| Appearance | White Solid | [1] |
| Boiling Point | 348.7 °C at 760 mmHg (for free base) | [3][4] |
| Density | 1.217 g/cm³ (for free base) | [3] |
| Purity | ≥95% (by NMR) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][4] |
| Synonyms | 4-(4-Chlorophenoxy)benzylamine hydrochloride | [1] |
Spectroscopic and Analytical Characterization
Accurate characterization is fundamental to ensuring the identity and purity of any chemical entity in a research pipeline. While specific spectra for the hydrochloride salt are not widely published, the following data for closely related analogs are representative and provide a reliable basis for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. The proton (¹H) and carbon-13 (¹³C) NMR spectra of the parent amine, (4-(4-Chlorophenoxy)phenyl)methanamine, would exhibit characteristic signals. Upon protonation to form the hydrochloride salt, the signals corresponding to the protons on and near the nitrogen atom (e.g., the benzylic -CH₂- and the amine -NH₃⁺ protons) would be expected to shift downfield.
Table 2: Representative ¹H and ¹³C NMR Data (Predicted) Note: Data is inferred from spectral data of analogous structures. Actual shifts may vary.
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) ppm (Predicted) | ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) ppm (Predicted) |
| Aromatic Protons | 6.9 - 7.5 (multiplet, 8H) | Quaternary Carbons | 155-158, 130-135 |
| Benzylic Protons (-CH₂-) | ~4.0 (singlet, 2H) | Aromatic CH Carbons | 118-130 |
| Amine Protons (-NH₃⁺) | ~8.5 (broad singlet, 3H) | Benzylic Carbon (-CH₂-) | ~42 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of the free amine would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including cleavage of the benzylic C-N bond.
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
Purity assessment is routinely performed using reverse-phase HPLC. As a primary amine, derivatization is often unnecessary if a suitable UV chromophore is present, which in this case, the diphenyl ether structure provides.
Caption: Synthetic pathway via reductive amination.
Protocol 3: Laboratory-Scale Synthesis
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Step 1: Reductive Amination. To a solution of 4-(4-chlorophenoxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Ammonium acetate serves as the ammonia source to form the imine in situ. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.
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Step 2: Work-up and Isolation. Quench the reaction with water and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free amine.
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Step 3: Salt Formation. Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in isopropanol or ether (1.1 eq) with stirring.
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Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride as a solid. [5] Causality: The addition of acid protonates the basic amine, causing the much less soluble hydrochloride salt to precipitate from the nonpolar organic solvent.
Applications in Research and Drug Development
This compound is not merely a synthetic intermediate but a key player in the development of novel therapeutic agents, particularly in the field of infectious diseases.
Antitubercular Drug Discovery
A primary application of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is in the synthesis of imidazo[1,2-a]pyridine derivatives. [2]Specifically, it has been used to prepare N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, a compound class that shows potent inhibitory activity against Mycobacterium tuberculosis. [2][6]These agents are active against both drug-sensitive and multidrug-resistant (MDR) strains of TB. [6][7] Mechanism of Action:
The imidazo[1,2-a]pyridine class of antitubercular agents targets the cytochrome b subunit (QcrB) of the bc1 complex in the electron transport chain of M. tuberculosis. [8][9]Inhibition of QcrB disrupts the proton motive force, leading to a rapid depletion of intracellular ATP levels and subsequent bacteriostatic effects. [8]
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- 2. chembk.com [chembk.com]
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- 4. chembk.com [chembk.com]
- 5. (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
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